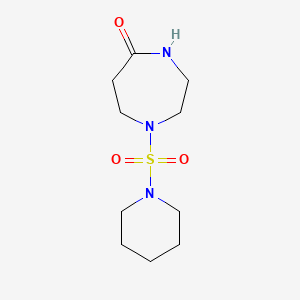![molecular formula C17H21N3O B7537210 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone, also known as QD-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. QD-1 belongs to the family of diazepanes and has a unique chemical structure that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of GABAA receptors. This means that 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone enhances the activity of GABAA receptors, which are responsible for inhibitory neurotransmission in the brain. By modulating GABAA receptor activity, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has the potential to treat various neurological disorders.
Biochemical and Physiological Effects:
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been shown to have several biochemical and physiological effects. It has been demonstrated to enhance the binding of GABA to GABAA receptors, which leads to increased inhibitory neurotransmission. 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has also been shown to have anxiolytic and sedative effects, which are consistent with its ability to modulate GABAA receptor activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for research purposes. However, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone also has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone. One potential area of study is the development of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone and its potential applications in treating neurological disorders and cancer. Finally, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone could also be studied for its potential use in drug discovery, as it has shown promising results as a modulator of GABAA receptor activity.
Méthodes De Synthèse
The synthesis of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone is a complex process that involves multiple steps. The initial step involves the reaction of 8-chloroquinoline with sodium azide to form 8-azidoquinoline. This compound is then reacted with 1,4-diazepane to form the desired product, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone. The synthesis method of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been optimized to improve yield and purity, making it a viable compound for research purposes.
Applications De Recherche Scientifique
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has shown promising results in various scientific research applications. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has also been investigated for its ability to modulate the activity of GABAA receptors, which are important targets for drug discovery. Additionally, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been studied for its potential use in cancer therapy due to its ability to inhibit tumor cell growth.
Propriétés
IUPAC Name |
1-[4-(quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-14(21)20-10-4-9-19(11-12-20)13-16-6-2-5-15-7-3-8-18-17(15)16/h2-3,5-8H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYLQBYRKYCGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
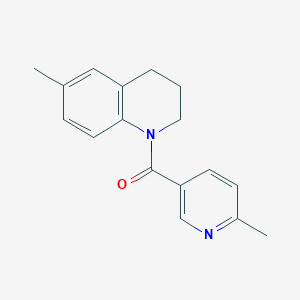
![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)
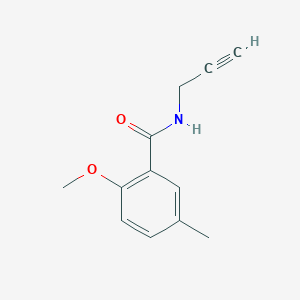
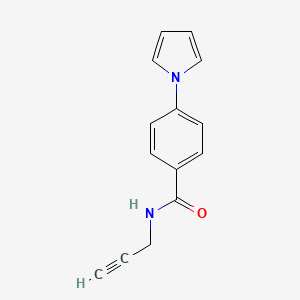

![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)
![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)
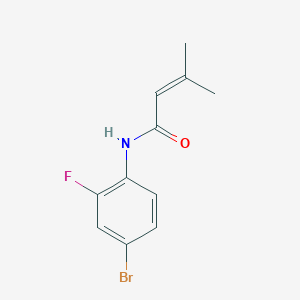

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)
